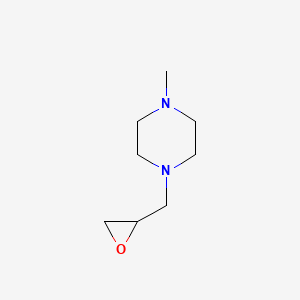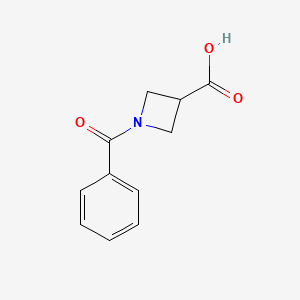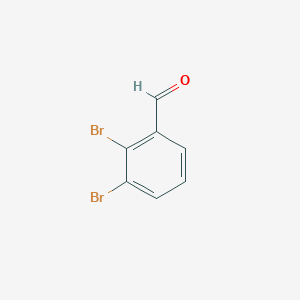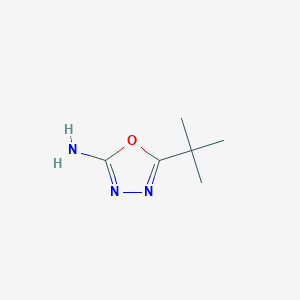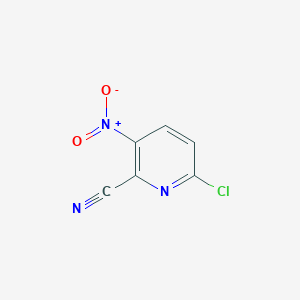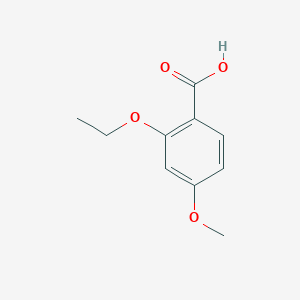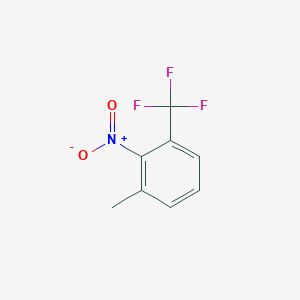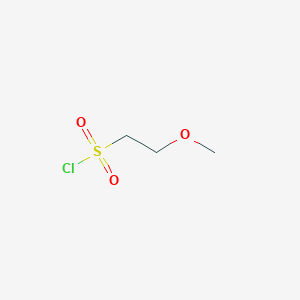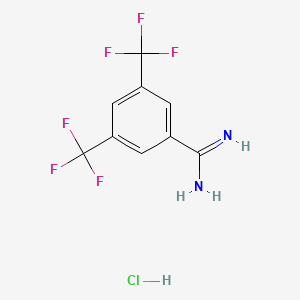
3,5-Bis(trifluoromethyl)benzamidine hydrochloride
描述
3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and benzene rings are discussed, indicating the significance of such structures in various chemical applications. These compounds often serve as intermediates in the synthesis of more complex molecules and have unique physical and chemical properties due to the presence of trifluoromethyl groups .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis process is sensitive to reaction conditions such as temperature and the amount of reagents like sulfuric acid and dimethyl sulfoxide. The optimization of these conditions is crucial for achieving higher yields and economic value .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups is characterized by the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity and stability of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of pyrimidines and their adducts with triflic acid . The presence of trifluoromethyl groups can lead to significant differences in bond lengths and molecular conformation .
Chemical Reactions Analysis
Compounds with trifluoromethyl groups participate in various chemical reactions, often serving as intermediates in the synthesis of polymers and biophotonic materials. For instance, the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides leads to the formation of polyimides with excellent thermal stability and low moisture absorption . Additionally, the introduction of trifluoromethyl groups into triphenylamine-based monomers results in polyamides with good mechanical properties and electroactive behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing trifluoromethyl groups are influenced by the strong electronegativity of fluorine. These compounds typically exhibit high thermal stability, low moisture absorption, and good solubility in organic solvents . The presence of trifluoromethyl groups can also affect the optical properties, such as absorption and fluorescence, which is important for applications in biophotonics . The electron-withdrawing nature of the trifluoromethyl group can lead to materials with unique electrochemical properties, as seen in the reversible oxidation of polyamides containing these groups .
科学研究应用
Synthesis of Novel Pesticides
A notable application involves the synthesis of novel pesticides, such as bistrifluron, which demonstrates potent growth-retarding activity against pests. The synthesis process encompasses several steps, including nitrating, reducing, chlorinating, and reacting 3,5-Bis-(trifluoromethyl)benzene to yield bistrifluron with a high success rate, making it feasible for industrial production (Liu An-chan, 2015).
Development of Electroactive and Thermally Stable Polymers
Another significant application is in the development of solution-processable and electroactive aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety. These polymers exhibit good mechanical properties, high thermal stability, and reversible electrochemical properties, suitable for various advanced material applications (S. Hsiao & Chien-Nan Wu, 2017). Additionally, thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines have been developed, showing excellent thermal stability, low dielectric constants, and moisture absorption, highlighting the contribution of the trifluoromethyl group to these properties (Qianqian Bu et al., 2011).
Chemical Synthesis and Catalysis
The compound also finds use in chemical synthesis and catalysis. For example, in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process that involves bromination, carboxylation, and chlorination, offering a higher economic value due to its simple technique and high yield (Zhou Xiao-rui, 2006).
安全和危害
“3,5-Bis(trifluoromethyl)benzamidine hydrochloride” may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection when handling this compound .
属性
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSQHVIVLYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544534 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |
CAS RN |
97603-94-6 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



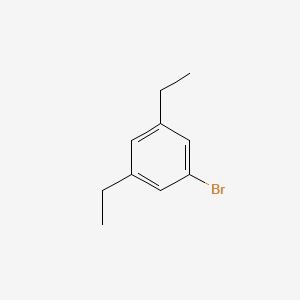
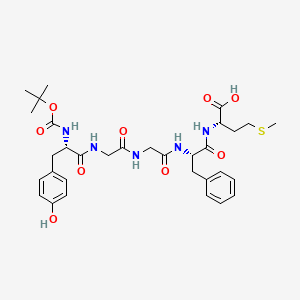
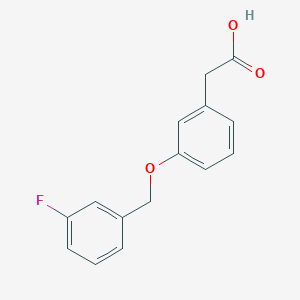
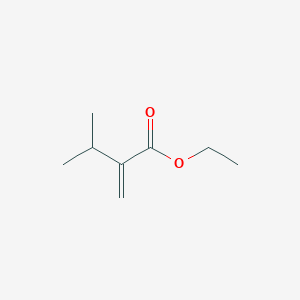
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
